Pyridazine-4,5-diyldimethanol
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Overview
Description
Pyridazine-4,5-diyldimethanol is a heterocyclic compound that features a pyridazine ring substituted with two hydroxymethyl groups at the 4 and 5 positions. Pyridazine derivatives are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-4,5-diyldimethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones, followed by reduction to introduce the hydroxymethyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The process is often followed by purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-4,5-diyldimethanol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Further reduction of the pyridazine ring to form dihydropyridazine derivatives.
Substitution: Nucleophilic substitution reactions at the hydroxymethyl positions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products:
Oxidation: Pyridazine-4,5-dicarboxylic acid.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used
Scientific Research Applications
Pyridazine-4,5-diyldimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals with anti-inflammatory and antihypertensive properties.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of pyridazine-4,5-diyldimethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress and inflammation.
Pathways: Inhibition of calcium ion influx, leading to reduced platelet aggregation and anti-inflammatory effects
Comparison with Similar Compounds
Pyridazine (1,2-diazine): A parent compound with similar biological activities.
Pyrimidine (1,3-diazine): Known for its role in DNA and RNA structures.
Pyrazine (1,4-diazine): Used in flavor and fragrance industries
Uniqueness: Pyridazine-4,5-diyldimethanol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its dual hydroxymethyl groups allow for diverse chemical modifications, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C6H8N2O2 |
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Molecular Weight |
140.14 g/mol |
IUPAC Name |
[5-(hydroxymethyl)pyridazin-4-yl]methanol |
InChI |
InChI=1S/C6H8N2O2/c9-3-5-1-7-8-2-6(5)4-10/h1-2,9-10H,3-4H2 |
InChI Key |
OIAJNPURXFXAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=N1)CO)CO |
Origin of Product |
United States |
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